methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride
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Overview
Description
Methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride is a chemical compound that features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride typically involves the reaction of quinoline derivatives with appropriate amines under controlled conditions. One common method involves the alkylation of quinoline with ethylamine, followed by methylation and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like molecular iodine or silica gel under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign catalysts and green chemistry principles, such as solvent-free reactions and microwave irradiation, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinoline derivatives
Scientific Research Applications
Methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can modulate the activity of enzymes involved in oxidative stress responses, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl[(quinolin-2-yl)methyl]amine dihydrochloride
- 4-Hydroxy-2-quinolones
- 2,4-Diphenyl-2-methyl-1,2-dihydroquinoline
Uniqueness
Methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-methyl-2-quinolin-2-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2ClH/c1-13-9-8-11-7-6-10-4-2-3-5-12(10)14-11;;/h2-7,13H,8-9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIDJFSUIRXUHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC2=CC=CC=C2C=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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